Z-IETD-fmk

Apoptosis Cancer Biology TRAIL Signaling

Select Z-IETD-fmk for definitive extrinsic (death receptor) vs. intrinsic (mitochondrial) apoptosis pathway discrimination. At 30 μM, achieves 98% inhibition of TRAIL-induced apoptosis while sparing docetaxel-induced death (12.6–19% inhibition) — selectivity not replicated by Z-VAD-fmk or Z-LEHD-fmk. Validated in CNS, cardiovascular, and immunology models with published dosing regimens. Choose Z-IETD-fmk when experimental integrity demands caspase-8-specific pathway interrogation without the confounding pan-caspase suppression of broader inhibitors.

Molecular Formula C30H43FN4O11
Molecular Weight 654.7 g/mol
Cat. No. B549506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-IETD-fmk
SynonymsIETD (Modifications: N-terminal benzyloxycarbonyl;  C-terminal FMK;  Glu-2 = Glu(OMe);  Asp-4 = Asp(OMe))
Molecular FormulaC30H43FN4O11
Molecular Weight654.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20-,21-,25-,26-/m0/s1
InChIKeyPHLCQASLWHYEMX-DEKIMQJDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in DMSO
Storage-20°C

Z-IETD-fmk: A Selective Caspase-8 Inhibitor for Apoptosis and Immune Signaling Research


Z-IETD-fmk (Z-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible peptide inhibitor that preferentially targets caspase-8 [1]. It belongs to the fluoromethylketone (FMK) class of caspase inhibitors, which form covalent thiomethylketone adducts with the active-site cysteine of target caspases [2]. Z-IETD-fmk also inhibits granzyme B and exhibits cross-reactivity with caspase-10 [3][4]. As a research tool, it is deployed in apoptosis studies, neuroprotection models, and immunological investigations requiring pathway-specific interrogation of extrinsic apoptosis signaling.

Why Generic Caspase Inhibitor Substitution Fails: The Quantified Selectivity Profile of Z-IETD-fmk


In-class caspase inhibitors cannot be simply interchanged without compromising experimental validity or therapeutic window. Although pan-caspase inhibitors such as Z-VAD-fmk and Q-VD-OPh broadly suppress multiple caspases, they obscure pathway-specific contributions [1]. Conversely, Z-IETD-fmk demonstrates differential inhibition patterns that are highly context-dependent—achieving near-complete blockade of TRAIL-induced apoptosis while sparing docetaxel-induced cell death, a pattern not replicated by Z-DEVD-fmk or Z-VAD-fmk [2]. The compound's off-target activity on granzyme B and caspase-10 must also be factored into experimental design, as substitution with alternatives like Z-LEHD-fmk or Q-VD-OPh yields divergent cellular outcomes [3][4]. The quantitative evidence below establishes exactly where Z-IETD-fmk diverges from its closest analogs.

Z-IETD-fmk Quantitative Differentiation Evidence: Head-to-Head Comparisons with Z-VAD-fmk, Z-LEHD-fmk, and Q-VD-OPh


Z-IETD-fmk vs Z-VAD-fmk and Z-LEHD-fmk: Differential Apoptosis Inhibition in TRAIL-Treated Cancer Cells

In a head-to-head comparison using IgR3 and MM200 melanoma cell lines, Z-IETD-fmk exhibited a paradoxical inhibition profile distinct from pan-caspase and caspase-9 inhibitors. At 30 μM, Z-IETD-fmk achieved 98% inhibition of TRAIL-induced apoptosis, matching Z-VAD-fmk (97–98.2%) and Z-LEHD-fmk (98–87%). However, Z-IETD-fmk only inhibited docetaxel-induced apoptosis by 12.6% in IgR3 cells and 19% in MM200 cells, whereas Z-VAD-fmk inhibited docetaxel-induced apoptosis by 67% and 27%, respectively [1]. This stark divergence demonstrates that Z-IETD-fmk selectively blocks the extrinsic (death receptor) pathway while largely sparing the intrinsic (mitochondrial) pathway, a functional selectivity not observed with pan-caspase inhibitors.

Apoptosis Cancer Biology TRAIL Signaling

Z-IETD-fmk vs Z-LEHD-fmk and Z-VAD-fmk: Infarct Size Reduction in Myocardial Ischemia-Reperfusion

In a rat isolated heart model of ischemia-reperfusion injury (35 min coronary occlusion followed by 120 min reperfusion), caspase inhibitors were perfused during early reperfusion. Z-IETD-fmk at 0.07 μM reduced infarct size to 23.0 ± 5.4% (infarct-risk ratio), compared to control at 38.5 ± 2.6%. This represents a 40% relative reduction in infarct size [1]. Notably, Z-LEHD-fmk (caspase-9 inhibitor) at the same concentration produced a greater reduction to 19.3 ± 2.4% (50% relative reduction), while the non-selective Z-VAD-fmk at 0.1 μM achieved 24.6 ± 3.4% (36% relative reduction) and Ac-DEVD-cmk (caspase-3 inhibitor) at 0.07 μM yielded 27.8 ± 3.3% (28% relative reduction) [1]. Z-IETD-fmk's protective effect demonstrates that caspase-8 inhibition alone is sufficient to confer significant cardioprotection, though caspase-9 inhibition produced statistically comparable or slightly greater benefit in this model.

Cardiovascular Research Ischemia-Reperfusion Injury Myocardial Protection

Z-IETD-fmk Functional Divergence from Z-VAD-fmk: T Cell Proliferation Inhibition Independent of Caspase Activity

Both Z-IETD-fmk and Z-VAD-fmk inhibit human T cell proliferation at non-toxic doses and block NF-κB in activated primary T cells. Critically, this immunosuppressive effect was shown to occur without blocking the proteolytic processing of caspase-8 and caspase-3 [1]. This finding reveals that the immunosuppressive activity of these FMK inhibitors is mechanistically separable from their canonical caspase inhibition function. Furthermore, Z-IETD-fmk inhibits T cell proliferation induced by PHA or anti-CD3 plus anti-CD28 without exhibiting toxicity toward resting T cells, and the mechanism involves decreased CD25 expression rather than effects on IL-2 secretion or IFN-γ production [2]. This distinct mechanistic profile contrasts with alternative immunosuppressive agents and even with other caspase inhibitors that lack this off-target immunomodulatory activity.

Immunology T Cell Biology Immunosuppression

Z-IETD-fmk vs Q-VD-OPh: Differential Efficacy in Viral Replication Enhancement

In duck embryo fibroblast (DEF) cells, Q-VD-OPh (a broad-spectrum caspase inhibitor) more effectively promoted viral replication than Z-IETD-fmk . Q-VD-OPh is significantly more effective in preventing apoptosis than Z-VAD-fmk and Boc-D-fmk, with IC50 values ranging from 25–400 nM across caspases 1, 3, 8, 9, 10, and 12 [1]. Z-IETD-fmk, by contrast, preferentially inhibits caspase-8 (IC50 ~0.46 μM for TNFα-induced apoptosis) with substantially weaker activity against other caspases . This functional divergence highlights that broad-spectrum caspase inhibition (Q-VD-OPh) may be preferable for maximizing viral yield, whereas Z-IETD-fmk enables more targeted interrogation of caspase-8-specific contributions to host antiviral responses.

Virology Viral Replication Host-Pathogen Interaction

Z-IETD-fmk Demonstrates Distinct In Vivo Immunomodulatory Activity: Neutrophil Activation Without Cell Death

Intraperitoneal administration of Z-IETD-fmk in mice unleashes pro-inflammatory cytokine production and neutrophil influx in the absence of cell death—a phenotype that requires tonic interferon-β (IFN-β) production and RIPK3, but not MLKL (the necroptosis executioner) [1]. In vitro, Z-IETD-fmk stimulation induced significant cytokine production in murine neutrophils but not in macrophages, demonstrating cell-type specificity [1]. Therapeutically, Z-IETD-fmk administration improved clinical outcomes in lethal bacterial peritonitis and pneumonia models by augmenting cytokine release, neutrophil influx, and bacterial clearance, and also protected against high-dose endotoxin shock [1]. This pro-inflammatory, cell-death-independent immunomodulatory profile is not a general feature of all caspase-8 inhibitors and represents a unique functional property of Z-IETD-fmk under these experimental conditions.

Immunology Infectious Disease Neutrophil Biology

Z-IETD-fmk Demonstrates Neuroprotective Efficacy Across Multiple CNS Injury Models

Z-IETD-fmk has demonstrated quantifiable neuroprotective effects across multiple CNS injury models. In a rat focal cerebral ischemia model (60 min MCAO), daily intracerebroventricular Z-IETD-fmk administration for 14 days significantly reduced total infarction volume compared to vehicle controls; the combination of Z-IETD-fmk with isoflurane produced superior neuroprotection versus either treatment alone, with better neurologic outcomes at 14 days post-MCAO [1]. In a subarachnoid hemorrhage model, intravenous Z-IETD-fmk at 1–2 mg/kg significantly improved neurological deficits, reduced brain water content at 24 hours, and enhanced spatial learning, memory, and motor coordination at 21–27 days post-injury [2]. In glucose deprivation-induced neuronal death models, Z-IETD-fmk conferred full protection against cell death [3]. This breadth of neuroprotective evidence across mechanistically distinct injury models underscores Z-IETD-fmk's utility in CNS research applications.

Neuroscience Stroke Neuroprotection Traumatic Brain Injury

Z-IETD-fmk Optimal Research and Preclinical Application Scenarios


Pathway-Specific Apoptosis Studies Requiring Extrinsic vs Intrinsic Pathway Discrimination

Z-IETD-fmk is the appropriate selection for experiments requiring functional discrimination between death receptor (extrinsic) and mitochondrial (intrinsic) apoptotic pathways. As demonstrated in head-to-head comparisons, Z-IETD-fmk at 30 μM achieves 98% inhibition of TRAIL-induced apoptosis while inhibiting docetaxel-induced apoptosis by only 12.6–19%—a pathway-selective profile not replicated by Z-VAD-fmk (67% docetaxel inhibition) or Z-LEHD-fmk (45% docetaxel inhibition) [5]. This selectivity enables researchers to attribute cellular outcomes specifically to caspase-8-mediated extrinsic pathway signaling.

Myocardial Ischemia-Reperfusion Injury and Cardioprotection Research

For cardiovascular studies investigating the contribution of the extrinsic apoptotic pathway to ischemia-reperfusion injury, Z-IETD-fmk provides a validated tool compound with established efficacy. At 0.07 μM, Z-IETD-fmk reduces myocardial infarct size by 40% (infarct-risk ratio: 23.0 ± 5.4% vs control 38.5 ± 2.6%) [5]. This protective effect is comparable to that of non-selective Z-VAD-fmk and distinct from the intrinsic pathway blockade achieved with Z-LEHD-fmk, enabling pathway-specific interrogation of cardioprotective mechanisms.

CNS Injury Models: Stroke, Subarachnoid Hemorrhage, and Neurodegeneration

Z-IETD-fmk has established efficacy across multiple preclinical CNS injury models with published dosing regimens. In focal cerebral ischemia (MCAO), daily intracerebroventricular administration for 14 days significantly reduces infarction volume and improves neurologic outcomes [5]. In subarachnoid hemorrhage, intravenous dosing at 1–2 mg/kg improves neurological deficits, reduces cerebral edema, and enhances long-term cognitive and motor recovery at 21–27 days post-injury [4]. These validated protocols support Z-IETD-fmk as a reference caspase-8 inhibitor for CNS research.

Host-Directed Therapy in Bacterial Infection and Sepsis Models

Z-IETD-fmk exhibits a unique immunomodulatory profile—enhancing neutrophil-mediated bacterial clearance without inducing cell death—that supports its use in infectious disease and sepsis research. Intraperitoneal administration improves clinical outcomes in lethal bacterial peritonitis and pneumonia models by augmenting cytokine release, neutrophil influx, and bacterial clearance, while also protecting against endotoxin shock [5]. This caspase-independent immunomodulatory effect distinguishes Z-IETD-fmk from other caspase inhibitors and positions it as a tool compound for investigating host-directed therapeutic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-IETD-fmk

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.